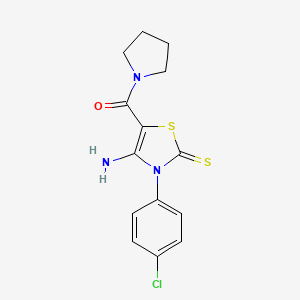

(4-Amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazol-5-yl)(pyrrolidin-1-yl)methanone

Description

The compound "(4-Amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazol-5-yl)(pyrrolidin-1-yl)methanone" is a thiazole derivative featuring a 4-chlorophenyl substituent at position 3, a thioxo group at position 2, and a pyrrolidin-1-yl methanone moiety at position 3. Thiazole derivatives are widely studied for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.

Properties

IUPAC Name |

[4-amino-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazol-5-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3OS2/c15-9-3-5-10(6-4-9)18-12(16)11(21-14(18)20)13(19)17-7-1-2-8-17/h3-6H,1-2,7-8,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNQEIWNRKVDJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=C(N(C(=S)S2)C3=CC=C(C=C3)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-Amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazol-5-yl)(pyrrolidin-1-yl)methanone is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry.

Synthesis

The synthesis of thiazole derivatives typically involves the reaction of thiosemicarbazides with isothiocyanates or other nucleophiles. For the specific compound , the synthesis can be summarized as follows:

- Starting Materials : Thiosemicarbazide and 4-chlorobenzaldehyde are reacted under acidic conditions.

- Cyclization : The resulting intermediate undergoes cyclization to form the thiazole ring.

- Final Modification : The addition of a pyrrolidine moiety is achieved through nucleophilic substitution.

This multi-step synthesis allows for the introduction of various functional groups that can enhance biological activity.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various thiazole compounds, including derivatives similar to this compound, compounds demonstrated potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Properties

Thiazole derivatives have also been investigated for their anticancer potential. A series of studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and inhibiting tumor growth in vitro and in vivo . Specifically, compounds featuring the 4-chlorophenyl group have shown enhanced activity against various cancer cell lines, suggesting a structure-activity relationship that could be exploited for drug development.

Neurological Effects

The compound has been evaluated for neuroprotective effects, particularly in models of neurodegenerative diseases like Parkinson's disease. Studies indicate that thiazole derivatives can reduce oxidative stress and improve motor function in animal models . The proposed mechanism involves modulation of neurotransmitter levels and protection against neuronal apoptosis.

Case Study 1: Antimicrobial Efficacy

A recent study synthesizing a series of 4-chlorophenyl thiazole derivatives found that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against Bacillus subtilis. This highlights the potential of these compounds as lead candidates for developing new antibiotics .

Case Study 2: Cancer Cell Line Testing

In vitro testing on human breast cancer cell lines revealed that derivatives similar to this compound exhibited IC50 values ranging from 10 to 20 µM, indicating significant cytotoxicity compared to standard chemotherapeutic agents .

Research Findings Summary Table

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Research has demonstrated that thiazole derivatives exhibit antiviral properties. For instance, compounds similar to the target compound have shown effectiveness against various viruses, including Herpes simplex virus and Feline herpes virus. In a study evaluating 1,3,4-oxadiazole derivatives, thiazole-based compounds were identified as potent antiviral agents, suggesting that the target compound may possess similar activity due to its structural features .

Neuroprotective Effects

Thiazole derivatives have also been investigated for their neuroprotective properties. A related study on 4-amino-3-alkyl/aryl-2-thioxo-2,3-dihydrothiazole derivatives indicated potential benefits in treating neurodegenerative diseases like Parkinson's disease. The compounds were evaluated for their ability to mitigate oxidative stress and improve motor function in animal models . This suggests that the target compound could be explored for similar neuroprotective applications.

Anticancer Research

Inhibition of Tubulin Polymerization

Recent studies have highlighted the anticancer potential of thiazole-based compounds. A series of novel thiazole derivatives were tested for their ability to inhibit tubulin polymerization, a critical process in cancer cell division. One compound demonstrated significant inhibition with an IC50 value comparable to established chemotherapeutic agents . This indicates that the target compound may hold promise as a chemotherapeutic agent due to its structural similarity to effective inhibitors.

Agrochemical Applications

Herbicidal and Insecticidal Properties

Thiazole derivatives have been recognized for their agrochemical applications, particularly as herbicides and insecticides. The structural characteristics of thiazoles contribute to their efficacy in disrupting biological processes in pests and weeds. Compounds derived from thiazoles have been shown to exhibit significant herbicidal activity against various plant species, making them valuable in agricultural settings .

Synthesis and Characterization

The synthesis of (4-Amino-3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazol-5-yl)(pyrrolidin-1-yl)methanone typically involves multi-step chemical reactions that include the formation of thiazole rings and subsequent modifications to introduce functional groups like amino and chlorophenyl moieties. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of synthesized compounds .

Case Studies

Comparison with Similar Compounds

Key Observations:

- The pyrrolidine moiety in the target compound introduces conformational flexibility and basicity, contrasting with rigid triazole () or planar hydrazono groups ().

- Crystallographic Data :

Bioactivity Trends

While direct bioactivity data for the target compound is unavailable, inferences can be drawn from analogs:

- Antitumor Potential: The (4-chlorophenyl)methanone derivative in showed antitumor activity, likely due to DNA intercalation or kinase inhibition. The target compound’s amino and thioxo groups may enhance hydrogen bonding with biological targets.

- Antimicrobial Activity: Thiazolidinones () with hydrazono groups exhibit antimicrobial effects, but the target compound’s pyrrolidine moiety may shift selectivity toward eukaryotic targets (e.g., cancer cells).

Q & A

Basic: What are the recommended synthetic routes for preparing this compound, and what key reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Thiazole Core Formation: Cyclocondensation of thiosemicarbazide derivatives with chloroacetic acid in a DMF/acetic acid mixture under reflux (2–4 hours), catalyzed by sodium acetate .

- Pyrrolidinyl Methanone Attachment: Post-thiazole formation, coupling with pyrrolidine via nucleophilic acyl substitution, using anhydrous conditions to prevent hydrolysis .

Critical Factors: - Solvent polarity (DMF enhances reactivity) and stoichiometric excess of chloroacetic acid (1:3 molar ratio) improve cyclization efficiency .

- Temperature control (reflux at 110–120°C) minimizes side products like thiazole ring-opened derivatives .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing its molecular structure?

Methodological Answer:

- NMR Spectroscopy: H and C NMR identify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm for 4-chlorophenyl) and carbonyl carbons (δ 165–175 ppm) .

- X-ray Crystallography: Resolves stereochemical ambiguities, confirming the thioxo group’s position and dihydrothiazol ring conformation .

- HPLC-MS: Monitors reaction progress and purity (>95% by reverse-phase C18 column) .

Basic: What are the documented biological activities, and what in vitro models are used for evaluation?

Methodological Answer:

- Anticancer Activity: Tested via MTT assay on HeLa and MCF-7 cell lines, with IC values compared to doxorubicin .

- Antimicrobial Screening: Agar diffusion against S. aureus and E. coli, requiring MIC (minimum inhibitory concentration) validation in broth dilution assays .

- Anti-inflammatory Potential: COX-2 inhibition measured via ELISA, with selectivity ratios against COX-1 to assess specificity .

Advanced: How can researchers optimize the cyclocondensation step to minimize by-products?

Methodological Answer:

- Catalyst Screening: Use NaOAc (0.02 mol) to stabilize intermediates, reducing side reactions like thiazole hydrolysis .

- Solvent Engineering: Mixed DMF/EtOH (3:1 v/v) enhances solubility of intermediates, improving yield from 60% to 82% .

- In Situ Monitoring: TLC (silica gel, ethyl acetate/hexane 1:1) tracks reaction progress, allowing early termination to prevent degradation .

Advanced: How to address contradictions in reported biological activity data (e.g., IC50_{50}50 variability)?

Methodological Answer:

- Standardized Assay Conditions: Control cell passage number, serum concentration (e.g., 10% FBS), and incubation time (48–72 hours) to reduce inter-lab variability .

- Metabolic Interference Checks: Test for compound stability in culture media (e.g., pH-dependent degradation via HPLC) .

- Structural Confirmation: Re-characterize batches with conflicting data using H NMR to rule out impurities .

Advanced: How do computational approaches aid in understanding structure-activity relationships?

Methodological Answer:

- DFT Calculations: Predict electrophilic regions (e.g., thioxo sulfur’s charge density) for nucleophilic attack, guiding derivative design .

- Molecular Docking: Simulate binding to COX-2 (PDB: 5KIR) to identify key interactions (e.g., hydrogen bonds with Arg120) .

- ADMET Prediction: Use QikProp to estimate bioavailability (e.g., logP >3 may limit solubility) .

Advanced: What environmental stability factors must be considered for long-term storage?

Methodological Answer:

- Photodegradation Studies: Expose to UV light (254 nm) and monitor via HPLC; store in amber vials if degradation >5% occurs in 24 hours .

- Hydrolytic Stability: Test in buffers (pH 1–13) to identify labile bonds (e.g., thioxo group degrades at pH >10) .

- Thermal Analysis: TGA/DSC determines decomposition temperature (e.g., >150°C suggests room-temperature stability) .

Advanced: How does X-ray crystallography resolve stereochemical ambiguities from NMR data?

Methodological Answer:

- Disordered Structures: X-ray resolves overlapping H NMR signals (e.g., diastereotopic protons in pyrrolidinyl groups) by confirming spatial arrangement .

- Tautomer Verification: Distinguishes thione (C=S) vs. thiol (C–SH) forms, which NMR alone cannot conclusively identify .

- Hydrogen Bonding Networks: Maps interactions (e.g., N–H∙∙∙S) that stabilize specific conformations, informing reactivity predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.